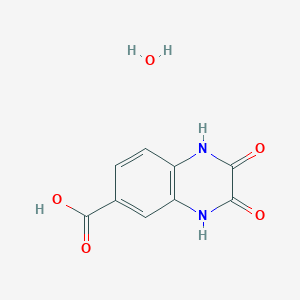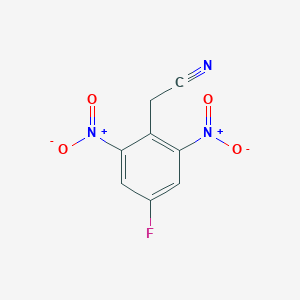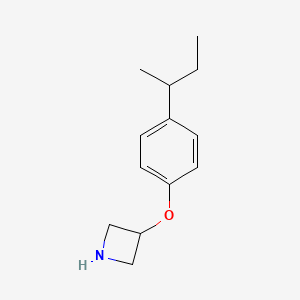
mPEG10-CH2COOH
概要
説明
科学的研究の応用
Methoxy polyethylene glycol 10-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, including functional coatings and nanotechnology-based products
作用機序
Target of Action
mPEG10-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid, is a linear monofunctional PEG linker with a carboxylic acid group (COOH) at the end . The primary targets of this compound are primary amines or other nucleophiles, which are reactive sites for conjugation . This enables the attachment of biomolecules, drugs, or targeting ligands to the PEG chain .
Mode of Action
The carboxylic acid group of this compound provides a reactive site for conjugation with primary amines or other nucleophiles . This interaction allows for the attachment of various biomolecules, drugs, or targeting ligands to the PEG chain . This conjugation process is a key aspect of the compound’s mode of action.
Biochemical Pathways
It is known that the compound is used in medical research, drug-release, nanotechnology, and new materials research . It plays a role in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Pharmacokinetics
The compound’s molecular weight is 5306 , which may influence its pharmacokinetic properties
Result of Action
Given its role in conjugation with primary amines or other nucleophiles, it can be inferred that the compound plays a significant role in the attachment of biomolecules, drugs, or targeting ligands to the peg chain . This could potentially influence the efficacy of drug delivery and the performance of new materials.
Action Environment
It is recommended to store the compound at -5°c, keep it dry, and avoid sunlight . These recommendations suggest that temperature, moisture, and light exposure may influence the compound’s stability and efficacy.
生化学分析
Biochemical Properties
mPEG10-CH2COOH plays a crucial role in biochemical reactions, particularly in the conjugation with primary amines or other nucleophiles. The carboxylic acid group provides a reactive site for these interactions, enabling the attachment of biomolecules, drugs, or targeting ligands to the PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates that enhance the solubility, stability, and bioavailability of therapeutic agents .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying the surface properties of nanoparticles or drug carriers, this compound can enhance cellular uptake and targeting efficiency . Additionally, this compound can modulate the immune response and reduce the recognition of therapeutic agents by the immune system, thereby prolonging their circulation time in the body .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The carboxylic acid group of this compound forms covalent bonds with primary amines on proteins or other biomolecules, resulting in the formation of stable conjugates . This modification can alter the activity, stability, and localization of the conjugated biomolecules, thereby influencing their biological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can maintain its functional properties for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and bioavailability of therapeutic agents without causing significant toxicity . At high doses, this compound may induce adverse effects, such as immune reactions or toxicity, highlighting the importance of optimizing the dosage for specific applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conjugation and degradation . The carboxylic acid group of this compound can be metabolized by enzymes such as esterases, leading to the formation of metabolites that are further processed and excreted by the body . This compound can also influence metabolic flux and metabolite levels, affecting the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its therapeutic efficacy . The distribution of this compound can also be influenced by its molecular size and hydrophilicity, which affect its ability to penetrate biological membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Methoxy polyethylene glycol 10-acetic acid is typically synthesized through a multi-step reaction process. The synthesis begins with the polymerization of ethylene oxide to form polyethylene glycol. The terminal hydroxyl group of polyethylene glycol is then methoxylated to produce methoxy polyethylene glycol. Finally, the methoxy polyethylene glycol is reacted with bromoacetic acid under basic conditions to introduce the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol 10-acetic acid involves large-scale polymerization reactors for the initial formation of polyethylene glycol. The subsequent steps of methoxylation and carboxylation are carried out in batch reactors with precise control over reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Methoxy polyethylene glycol 10-acetic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and alcohols. The reactions are typically carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) under mild conditions.
Esterification: This reaction involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Primary amines are used as reagents, with coupling agents like DCC or NHS to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are methoxy polyethylene glycol derivatives with various functional groups attached to the carboxylic acid end.
Esterification: The products are methoxy polyethylene glycol esters.
Amidation: The products are methoxy polyethylene glycol amides.
類似化合物との比較
Similar Compounds
- Methoxy polyethylene glycol 5-acetic acid
- Methoxy polyethylene glycol 20-acetic acid
- Methoxy polyethylene glycol 40-acetic acid
Uniqueness
Methoxy polyethylene glycol 10-acetic acid is unique due to its optimal chain length, which provides a balance between solubility and steric hindrance. This makes it particularly suitable for applications requiring moderate molecular weight polyethylene glycol linkers. Compared to shorter or longer polyethylene glycol derivatives, methoxy polyethylene glycol 10-acetic acid offers enhanced stability and bioavailability for conjugated biomolecules .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQYLLQMMESPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694784 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908258-58-2 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine](/img/structure/B1464753.png)

![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)





![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)

